molecular formula C14H23BrN2O2 B268146 N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine

Cat. No. B268146
M. Wt: 331.25 g/mol
InChI Key: BYXQMAUDYMLJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine, also known as "DOB", is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in the 1960s by Alexander Shulgin, a medicinal chemist and pharmacologist. DOB is a potent hallucinogen, and it is known for its long-lasting effects, which can last up to 24 hours.

Mechanism of Action

The mechanism of action of DOB involves its binding to the serotonin 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in changes in the levels of neurotransmitters, such as dopamine and serotonin, in the brain. These changes are thought to be responsible for the hallucinogenic effects of DOB.
Biochemical and Physiological Effects:
DOB has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to alter the levels of neurotransmitters in the brain, such as dopamine and serotonin. These changes are thought to be responsible for the hallucinogenic effects of DOB.

Advantages and Limitations for Lab Experiments

One advantage of using DOB in lab experiments is its long-lasting effects, which allow researchers to study the effects of hallucinogens over an extended period of time. However, one limitation is its potency, which requires careful handling and dosing to avoid adverse effects.

Future Directions

Future research on DOB could focus on its potential therapeutic applications, such as its use in the treatment of depression and anxiety. Additionally, research could explore the effects of DOB on different brain regions and neurotransmitter systems to better understand its mechanism of action. Finally, research could focus on the development of safer and more effective hallucinogens for medical and scientific use.

Synthesis Methods

The synthesis of DOB involves several steps, including the preparation of 3-bromo-4,5-dimethoxybenzaldehyde, which is then reacted with 3-(dimethylamino)propylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

DOB has been used in scientific research to study the effects of hallucinogens on the brain and behavior. It has been shown to activate the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. DOB has also been used to study the effects of long-lasting hallucinogens on the brain, as its effects can last up to 24 hours.

properties

Product Name

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine

Molecular Formula

C14H23BrN2O2

Molecular Weight

331.25 g/mol

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C14H23BrN2O2/c1-17(2)7-5-6-16-10-11-8-12(15)14(19-4)13(9-11)18-3/h8-9,16H,5-7,10H2,1-4H3

InChI Key

BYXQMAUDYMLJHQ-UHFFFAOYSA-N

SMILES

CN(C)CCCNCC1=CC(=C(C(=C1)Br)OC)OC

Canonical SMILES

CN(C)CCCNCC1=CC(=C(C(=C1)Br)OC)OC

Origin of Product

United States

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